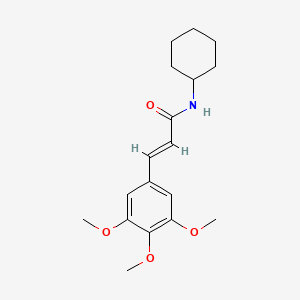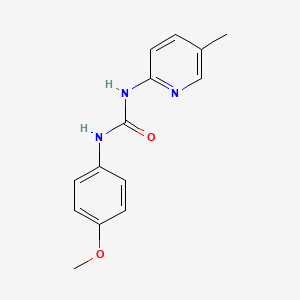
N-2-adamantyl-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-4-nitrobenzenesulfonamide, also known as ADNBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it useful in various fields of study, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
N-2-adamantyl-4-nitrobenzenesulfonamide has been studied for its potential applications in various fields of scientific research. In pharmacology, N-2-adamantyl-4-nitrobenzenesulfonamide has been shown to have anticonvulsant and neuroprotective effects. In biochemistry, N-2-adamantyl-4-nitrobenzenesulfonamide has been used as a tool to study the structure and function of ion channels. In physiology, N-2-adamantyl-4-nitrobenzenesulfonamide has been used to study the role of ion channels in neuronal excitability.
Mécanisme D'action
N-2-adamantyl-4-nitrobenzenesulfonamide acts as a blocker of voltage-gated sodium channels. It binds to a specific site on the channel and prevents the influx of sodium ions into the cell. This inhibition of sodium influx leads to a decrease in neuronal excitability, which is responsible for the anticonvulsant and neuroprotective effects of N-2-adamantyl-4-nitrobenzenesulfonamide.
Biochemical and Physiological Effects:
N-2-adamantyl-4-nitrobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective effects, N-2-adamantyl-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-2-adamantyl-4-nitrobenzenesulfonamide is its specificity for voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one limitation of N-2-adamantyl-4-nitrobenzenesulfonamide is its relatively low potency compared to other sodium channel blockers. This can make it difficult to achieve complete inhibition of sodium influx in some experiments.
Orientations Futures
There are several potential future directions for research on N-2-adamantyl-4-nitrobenzenesulfonamide. One area of interest is the development of more potent analogs of N-2-adamantyl-4-nitrobenzenesulfonamide that could be used as therapeutic agents for neurological disorders. Another area of interest is the use of N-2-adamantyl-4-nitrobenzenesulfonamide as a tool to study the role of sodium channels in other physiological processes, such as cardiac function. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-2-adamantyl-4-nitrobenzenesulfonamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-4-nitrobenzenesulfonamide involves the reaction between 2-adamantylamine and 4-nitrobenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound. The yield of the synthesis is typically around 60-70%.
Propriétés
IUPAC Name |
N-(2-adamantyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-18(20)14-1-3-15(4-2-14)23(21,22)17-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16-17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVAXWZVKYZWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6107742 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5725351.png)

![3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)

![2,4-dichloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5725380.png)
![N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
![3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)

![N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)
![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)


